![molecular formula C12H9ClFNO B1360004 4-(4-Chlorophenoxy)-3-fluoroaniline CAS No. 946664-06-8](/img/structure/B1360004.png)
4-(4-Chlorophenoxy)-3-fluoroaniline
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Overview
Description
4-(4-Chlorophenoxy)-3-fluoroaniline is an important organic compound used in many different scientific research applications. It is a versatile compound that is used for synthesizing a variety of compounds, including pharmaceuticals, dyes, and other chemicals. It is also used in the synthesis of many other compounds, such as azo dyes, polymers, and other materials. 4-(4-Chlorophenoxy)-3-fluoroaniline is a useful compound due to its low toxicity, low cost, and high reactivity.
Scientific Research Applications
Analytical Chemistry Applications
- HPLC-Fluorescence Analysis : 4-(4-Chlorophenoxy)-3-fluoroaniline derivatives, like chlorophenols, have been used in analytical chemistry for HPLC-fluorescence determination in pharmaceuticals, indicating its utility in sensitive detection methods (Gatti et al., 1997).
Organic Synthesis and Antimicrobial Studies
Synthesis of Thiazolidine Derivatives : This compound has been involved in the synthesis of various antimicrobial 4-oxo-thiazolidine derivatives, showcasing its role in creating novel pharmaceutical compounds (Patel, Mistry & Desai, 2009).
Production of Quinoxaline Derivatives : It plays a crucial role in the synthesis of unique quinoxaline derivatives, a process important in medicinal chemistry for developing new therapeutic agents (Maichrowski et al., 2013).
Metabolic Studies
- Metabolism Research : Studies on the metabolism of similar chloro-fluoroaniline compounds in rats provide insights into how these compounds are processed biologically, which is vital for understanding their potential impacts and uses in medicine (Duckett et al., 2006).
Photochemical Applications
- Photochemical Synthesis : Research into photoheterolysis of haloanilines, including 4-fluoroaniline derivatives, highlights the potential of these compounds in photochemically-driven synthetic processes (Fagnoni, Mella & Albini, 1999).
Studies on Chemical Stability
- Chemical Stability Analysis : Investigations into the synthesis and decomposition of N- and 2-substituted 4-fluoroanilines, including studies on their thermal stability, provide valuable data for their safe handling and use in various chemical processes (Zakrzewska et al., 2001).
Biofield Energy Research
- Biofield Energy Treatment : A study on the influence of biofield energy treatment on 3-Chloro-4-fluoroaniline showed significant changes in its physical, thermal, and spectral properties, suggesting potential applications in material science and energy medicine (Trivedi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as artesunate-3-chloro-4(4-chlorophenoxy)aniline (atsa) have shown antimalarial activity against both sensitive and resistant human and mice malaria parasites .
Mode of Action
It is known that similar compounds interact with their targets in the central nervous system (cns) rather than directly on skeletal muscle .
Biochemical Pathways
Related compounds such as 2-methyl-4-chlorophenoxy acetic acid (mpca-na) have been shown to cause a decrease in chlorophyll content and an increase in soluble protein content, malondialdehyde (mda) content, and protective enzyme activity .
Pharmacokinetics
Similar compounds like atsa have shown high intestinal absorption (hia) of over 95% and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .
Result of Action
Related compounds have shown to cause skin, eye, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenoxy)-3-fluoroaniline. For instance, similar compounds like 4-CPA, a plant growth regulator, have shown high potential for bioaccumulation and are moderately toxic to mammals .
properties
IUPAC Name |
4-(4-chlorophenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDNGESABWWZII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649872 |
Source
|
Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3-fluoroaniline | |
CAS RN |
946664-06-8 |
Source
|
Record name | 4-(4-Chlorophenoxy)-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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